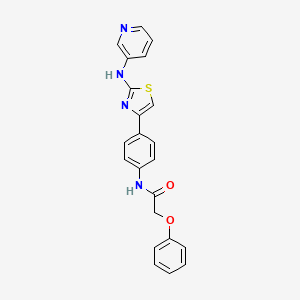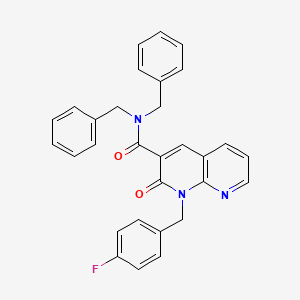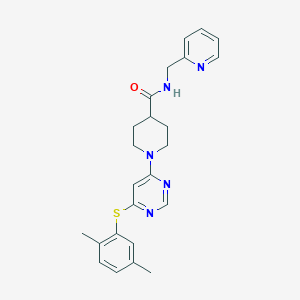![molecular formula C17H19N5OS B2667873 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 1286727-94-3](/img/structure/B2667873.png)
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several structural components including a pyrazole ring, a piperazine ring, and a benzothiazole ring. These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrazole and piperazine rings, as well as the sulfur atom in the benzothiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms could impact its polarity and solubility .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Compounds with structures similar to (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone have been investigated for their potential antimicrobial and antitubercular activities. For instance, derivatives of benzothiazolyl-piperazine have shown variable and modest activity against strains of bacteria and fungi. Specifically, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype for anti-mycobacterial activity, with some derivatives demonstrating promising efficacy against the Mycobacterium tuberculosis H37Rv strain while exhibiting low cytotoxicity against RAW 264.7 cell lines (Patel, Agravat, & Shaikh, 2011); (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Anticancer Potential
The compound has analogs that have been studied for their anticancer potential. One such study involves the synthesis of thiophene-containing 1,3-diarylpyrazole derivatives, which showed significant growth inhibitory effects on various human cancer cell lines, suggesting that related compounds might be promising for further development in cancer treatment (Inceler, Yılmaz, & Baytas, 2013).
Apoptosis Induction and Tubulin Polymerization Inhibition
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been synthesized and screened for their cytotoxic activity against various cancer cell lines. These studies revealed that certain derivatives could induce apoptosis and inhibit tubulin polymerization, thus preventing cancer cell growth. This highlights the potential utility of similar compounds in the design of new anticancer drugs (Manasa, Thatikonda, Sigalapalli, Vuppaladadium, Devi, Godugu, Alvala, Nagesh, & Babu, 2020).
Structural Analyses for Drug Development
The structure of compounds related to this compound has been extensively analyzed, including X-ray crystallography, to understand their potential binding interactions and stability. These structural analyses are crucial for the rational design of drugs with improved efficacy and reduced toxicity. For example, the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, provided insights into its conformation and potential interactions (Faizi, Ahmad, & Golenya, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c23-17(16-19-14-4-1-2-5-15(14)24-16)21-11-8-20(9-12-21)10-13-22-7-3-6-18-22/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGVGPGONTROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorophenyl)sulfanyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B2667794.png)

![2-Methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2667801.png)
![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2667804.png)

![3-(4-fluorophenyl)-N-isopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2667806.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2667807.png)
![2-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2667808.png)
![N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea](/img/structure/B2667809.png)
![3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2667812.png)

